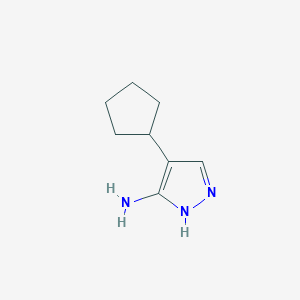

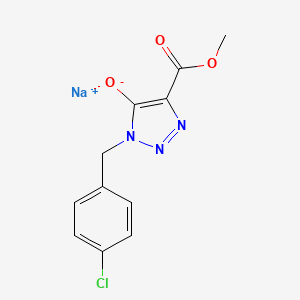

4-Cyclopentyl-1H-pyrazol-3-amine

Descripción general

Descripción

The compound "4-Cyclopentyl-1H-pyrazol-3-amine" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives. Although the provided papers do not directly discuss "4-Cyclopentyl-1H-pyrazol-3-amine," they do provide insights into the synthesis and properties of related pyrazole compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various multi-component reactions. For instance, a one-pot three-component synthesis method is described for creating 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, which could potentially be adapted for synthesizing "4-Cyclopentyl-1H-pyrazol-3-amine" . Additionally, a four-component domino strategy has been employed for the synthesis of novel 1,4-dihydropyrano[2,3-c]pyrazol-6-amines, indicating the versatility of pyrazole synthesis methods . A highly regioselective one-pot, three-component synthesis approach is also reported for constructing densely functionalized pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further substituted or annulated to form complex structures. For example, the crystal structure of a related compound, 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine, was determined using X-ray diffraction, revealing a coplanar pyridine ring . This suggests that "4-Cyclopentyl-1H-pyrazol-3-amine" may also exhibit a planar structure around the pyrazole moiety.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, Knoevenagel condensation, Michael addition, and tautomerism, as part of their synthesis protocols . The acylation of heteroaromatic amines is another reaction that can be used to synthesize pyrazole derivatives, as demonstrated in the synthesis of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives . These reactions could potentially be applied to modify "4-Cyclopentyl-1H-pyrazol-3-amine" or to synthesize it from simpler precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of "4-Cyclopentyl-1H-pyrazol-3-amine," they do mention the properties of related compounds. For instance, the solvent-free synthesis approach for pyrazole derivatives highlights the environmental benefits and the potential for high yields, which could be relevant for the large-scale production of "4-Cyclopentyl-1H-pyrazol-3-amine" . The use of aqueous media and L-proline catalysis in the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines suggests that "4-Cyclopentyl-1H-pyrazol-3-amine" might also be synthesized under mild and environmentally friendly conditions .

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Researchers have developed innovative approaches to synthesize diverse pyrazolo[3,4-b]pyridine derivatives, utilizing a four-component bicyclization strategy. This method allows for the flexible and practical synthesis of multicyclic pyrazolo[3,4-b]pyridines, demonstrating the versatility of pyrazol-3-amines in creating complex molecular structures (Tu et al., 2014). Additionally, domino reactions in aqueous media have been explored, leading to the synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles, further showcasing the compound's utility in creating pharmacologically relevant structures (Prasanna et al., 2013).

Heterocyclic Compound Synthesis

Pyrazol-3-amines are key intermediates in synthesizing various heterocyclic compounds. For instance, reactions with 2-acylcycloalkanones have led to the formation of cycloalkane-annulated pyrazolo[1,5-a]pyrimidines, highlighting their role in generating novel heterocycles with potential biological activities (Petrov et al., 2009).

Regioselectivity in Chemical Reactions

The structural features of pyrazol-3-amines, such as the degree of unsaturation and electronic characteristics, can significantly influence regioselectivity in chemical reactions like Ullmann and acylation. This understanding helps in predicting reaction outcomes and designing more efficient synthetic routes for decorated pyrazole derivatives (Bou-Petit et al., 2020).

Antimicrobial Compound Synthesis

The synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines from pyrazol-3-amines and their subsequent evaluation for antimicrobial properties exemplifies the potential of these compounds in developing new antimicrobial agents. Certain synthesized compounds have shown pronounced antimicrobial properties, indicating the pharmaceutical applicability of pyrazol-3-amine derivatives (Sirakanyan et al., 2021).

Mecanismo De Acción

Target of Action

4-Cyclopentyl-1H-pyrazol-3-amine is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have also been found to inhibit CDK2, a target for cancer treatment .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in the biological activities of these targets . For instance, some pyrazole derivatives have shown superior cytotoxic activities against certain cell lines .

Biochemical Pathways

Given the known activities of similar pyrazole derivatives, it can be inferred that this compound may affect pathways related to antileishmanial, antimalarial, and anticancer activities .

Result of Action

Similar pyrazole derivatives have shown significant inhibitory activity against certain cell lines, suggesting potential cytotoxic effects .

Propiedades

IUPAC Name |

4-cyclopentyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-7(5-10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDCPYPHLFSPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635005 | |

| Record name | 4-Cyclopentyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopentyl-1H-pyrazol-3-amine | |

CAS RN |

673475-75-7 | |

| Record name | 4-Cyclopentyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673475-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopentyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)